tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity and Structure
tert-Butyl 4-(cyclopropyl(pyridin-4-ylmethyl)carbamoyl)piperidine-1-carboxylate, with CAS number 1417793-49-7, is a compound characterized by the presence of a piperidine ring, a tert-butyl group, and a cyclopropyl moiety linked to a pyridin-4-ylmethyl carbamoyl group. Its molecular formula is with a molecular weight of 359.46 g/mol .
The biological activity of this compound primarily involves its interaction with toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play critical roles in the immune system by recognizing pathogens and initiating inflammatory responses. The compound has been identified as an antagonist for these receptors, which could have therapeutic implications in treating various immune disorders .
Pharmacological Profile
Recent studies have indicated that compounds similar to this compound demonstrate significant inhibition of pro-inflammatory cytokines, particularly IL-1β, in LPS/ATP-stimulated human macrophages. This suggests potential applications in conditions characterized by excessive inflammation .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro pharmacological screenings have shown that compounds derived from similar scaffolds can concentration-dependently inhibit IL-1β release. For example, one study reported that certain derivatives were able to prevent pyroptosis (a form of programmed cell death associated with inflammation) by approximately 24.9% at concentrations around 10 µM .
- Structural Modifications : Research into structural modifications of related compounds has revealed that alterations can significantly impact biological activity. For instance, the introduction or removal of specific functional groups can enhance or diminish the anti-inflammatory effects observed in cellular assays .
- Comparative Analysis : A comparative analysis of various derivatives has shown that those retaining certain structural features exhibit better pharmacological profiles. For instance, compounds with acetamide bridges showed enhanced anti-pyroptotic activity compared to their counterparts lacking these features .
Data Table: Biological Activity Summary
Compound Name | Activity Assay | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
---|---|---|---|---|
Compound A | Macrophage Assay | 10 | 19.4 | 24.9 |
Compound B | Macrophage Assay | 50 | 20.3 | 39.2 |
Compound C | Macrophage Assay | 10 | Not Active | Not Active |
Properties
IUPAC Name |
tert-butyl 4-[cyclopropyl(pyridin-4-ylmethyl)carbamoyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)26-19(25)22-12-8-16(9-13-22)18(24)23(17-4-5-17)14-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNONSBSVIZAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(CC2=CC=NC=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111362 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-49-7 | |
Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[[cyclopropyl(4-pyridinylmethyl)amino]carbonyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501111362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.